Dihydro-2H-thiopyran-3(4H)-one
Description
Significance of the Dihydrothiopyranone Scaffold in Contemporary Organic Chemistry
In modern organic and medicinal chemistry, the concept of a molecular "scaffold" is fundamental. lifechemicals.com Scaffolds are core structures from which libraries of compounds can be generated, allowing for systematic exploration of chemical space in search of new bioactive molecules. lifechemicals.com Heterocyclic motifs, such as the dihydrothiopyranone ring system, are considered privileged scaffolds because they are prevalent in a vast number of pharmaceuticals and natural products. nih.gov
The structural diversity of organic compounds has been shown to increase over time, driven by the synthesis of new frameworks. nih.gov The dihydrothiopyranone scaffold contributes to this diversity, offering a conformationally restricted, sulfur-containing ring that can be strategically modified. The presence of both a ketone and a thioether within the same six-membered ring allows for a rich variety of chemical manipulations, making it a valuable template in synthetic programs aimed at discovering new chemical entities. The ability to functionalize the ring at various positions or to use the entire scaffold as a starting point for more complex structures underscores its importance in contemporary organic synthesis. researchgate.net
Overview of Dihydro-2H-thiopyran-3(4H)-one as a Key Synthetic Intermediate
This compound serves as a crucial synthetic intermediate for accessing more complex, functionalized molecules. Its utility is demonstrated in its conversion to various derivatives, most notably its oxidized form, the 1,1-dioxide. A practical, multi-gram scale synthesis has been developed starting from this compound to produce 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides. dsau.dp.ua This process involves the oxidation of the sulfide (B99878) to a sulfone, followed by reduction of the keto group, mesylation, and elimination. dsau.dp.ua The availability of this synthetic route makes the parent ketone a valuable precursor for a range of cyclic sulfones. dsau.dp.ua
The compound itself is a synthetic molecule featuring an active methylene (B1212753) group, which makes it useful in the synthesis of various other compounds, including tosylates and other carbonyl-containing molecules. biosynth.com Its role as a foundational building block is central to creating libraries of diverse heterocyclic compounds for further research.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19090-03-0 | nist.gov |
| Molecular Formula | C₅H₈OS | biosynth.comnih.gov |
| Molecular Weight | 116.18 g/mol | biosynth.comnist.gov |
| IUPAC Name | Thian-3-one | nist.gov |
| SMILES | C1CC(=O)CSC1 | biosynth.com |
Derivatives of this compound: Emphasis on the 1,1-Dioxide Analogues
The oxidation of the sulfur atom in this compound to a sulfone dramatically enhances its utility, yielding this compound-1,1-dioxide. This derivative is a highly versatile and reactive building block in organic synthesis. rsc.orgresearchgate.netrsc.org The presence of the electron-withdrawing sulfonyl group activates the adjacent methylene protons, making it a valuable cyclic β-ketosulfone for various carbon-carbon bond-forming reactions. rsc.org
This enhanced reactivity has been exploited in one-pot multi-component reactions (MCRs) to generate libraries of novel cyclic sulfones. rsc.orgresearchgate.net For instance, it is a key starting material in the base-catalyzed domino Knoevenagel–Michael-heterocyclization sequence. rsc.org Research has demonstrated its successful application in MCRs for synthesizing diverse S,N-heterocycles like thiopyrano[3,2-b]pyridine-1,1-dioxides. rsc.org
Furthermore, this compound-1,1-dioxide has proven to be an effective reagent for the Dimroth-type synthesis of 1,2,3-triazoles. tandfonline.comtandfonline.com In a base-mediated click reaction with organic azides, it readily forms a new series of bicyclic systems, 1,5,6,7-tetrahydrothiopyrano[2,3-d] dsau.dp.uarsc.orgresearchgate.nettriazole 4,4-dioxides. tandfonline.comtandfonline.com This reaction proceeds efficiently at room temperature, highlighting the compound's utility as a building block for creating complex, fused heterocyclic systems. tandfonline.com The successful application of this ketosulfone in synthesizing diverse polycyclic sulfones and triazoles confirms its status as a powerful tool in advanced chemical synthesis. rsc.orgtandfonline.com
Table 2: Properties of this compound-1,1-dioxide
| Property | Value | Source |
|---|---|---|
| CAS Number | 29431-37-6 | biosynth.comnih.gov |
| Molecular Formula | C₅H₈O₃S | nih.gov |
| Molecular Weight | 148.18 g/mol | nih.gov |
| IUPAC Name | 1,1-dioxothian-3-one | nih.gov |
| Synonyms | Tetrahydrothiopyran-3-one 1,1-dioxide | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thian-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMXDLUUTYFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172599 | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
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Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-03-0 | |
| Record name | Tetrahydrothiopyran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | EPA DSSTox | |
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| Record name | Dihydro-2H-thiopyran-3(4H)-one | |
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Synthetic Methodologies for Dihydro 2h Thiopyran 3 4h One and Its Derivatives
Historical Development of Synthetic Routes to Dihydro-2H-thiopyran-3(4H)-one
The formation of cyclic ketones has historically relied on robust cyclization strategies. One of the fundamental methods for creating five- and six-membered cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. While specific historical development for this compound is not extensively detailed in readily available literature, the principles of the Dieckmann condensation have been investigated for the synthesis of related isomers like tetrahydro-1,4-thiapyrones. researchgate.net This classical approach involves the base-induced cyclization of a suitable open-chain diester containing a sulfide (B99878) linkage. Such methods laid the groundwork for the development of more refined and contemporary synthetic procedures.
Contemporary and Optimized Synthetic Procedures for this compound
Modern syntheses focus on efficiency, yield, and the use of readily accessible starting materials. Key strategies involve building the thiopyranone ring from acyclic precursors.
Synthesis from Thiol-Containing Precursors
A prevalent method for constructing the this compound scaffold involves the use of precursors already containing the necessary sulfur atom. One such established route begins with methyl thioglycolate, a simple thiol-containing ester. This method capitalizes on the reactivity of the thiol group to build the heterocyclic ring. The synthesis proceeds through a tandem Michael addition and subsequent Dieckmann cyclization, which is a common and effective strategy for forming this class of compounds.
Multi-Step Conversions from Readily Available Aliphatic Compounds
A practical and scalable synthesis of this compound can be achieved from simple, commercially available aliphatic compounds. A representative multi-step procedure starts with methyl thioglycolate and methyl-4-chlorobutyrate. The probable reaction pathway involves an initial nucleophilic substitution or Michael addition-type reaction, followed by an intramolecular Dieckmann condensation to form the six-membered ring. This is followed by hydrolysis and decarboxylation of the resulting β-keto ester to yield the target ketone. This approach is advantageous as it builds the cyclic system from linear, non-complex precursors.
Table 1: Representative Multi-Step Synthesis of this compound
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | Methyl thioglycolate, Methyl-4-chlorobutyrate | Nucleophilic substitution / Michael addition | Acyclic diester intermediate |
| 2 | Acyclic diester intermediate (in the presence of a base) | Intramolecular Dieckmann Condensation | Cyclic β-keto ester |
| 3 | Cyclic β-keto ester | Hydrolysis and Decarboxylation | This compound |
Synthesis of this compound 1,1-Dioxide
The sulfone derivative, this compound 1,1-dioxide, is a particularly valuable building block due to the electron-withdrawing nature of the sulfone group, which activates the adjacent methylene (B1212753) protons. rsc.orgdocumentsdelivered.com This enhanced acidity makes it an excellent reagent for various carbon-carbon bond-forming reactions, including one-pot multi-component reactions (MCRs). rsc.org
Oxidative Methods for the Formation of the Sulfone Moiety
The synthesis of this compound 1,1-dioxide is typically achieved through the direct oxidation of the sulfide in the parent ketone. This transformation is a common and generally high-yielding method for preparing sulfones.
A well-established oxidative procedure involves treating this compound with a potent oxidizing agent. A mixture of 30% aqueous hydrogen peroxide in a medium of acetic acid and acetic anhydride is an effective system for this oxidation. This method selectively oxidizes the sulfur atom to the sulfone without affecting the ketone functionality.
Table 2: Oxidation of this compound
| Starting Material | Reagents | Product | Key Transformation |
| This compound | 30% Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH), Acetic Anhydride (Ac₂O) | This compound 1,1-dioxide | Sulfide to Sulfone Oxidation |
This straightforward oxidation provides access to the versatile β-ketosulfone, which serves as a key intermediate for the synthesis of diverse, biologically relevant thiopyran-based heterocyclic systems. rsc.orgdocumentsdelivered.com
Multigram Scale Synthesis of Dihydrothiopyran-1,1-Dioxides
The synthetic pathway commences with the oxidation of the sulfide in this compound to a sulfone. dsau.dp.uaresearchgate.net This is followed by the reduction of the keto group, mesylation of the resulting hydroxyl group, and subsequent elimination of methanesulfonic acid under basic conditions to yield the desired dihydrothiopyran-1,1-dioxides. dsau.dp.uaresearchgate.net
The key steps in this synthesis are:
Oxidation: The starting ketone is oxidized using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O). dsau.dp.uaresearchgate.net
Reduction: The ketone's carbonyl group is then reduced to a hydroxyl group using sodium borohydride. dsau.dp.uaresearchgate.net
Mesylation: The newly formed alcohol is subsequently mesylated. dsau.dp.ua
Elimination: The final step involves the elimination of methanesulfonic acid. This is achieved using pyridine for the synthesis of the 3,4-isomer and aqueous sodium hydroxide (NaOH) for the 3,6-isomer. dsau.dp.uaresearchgate.net
| Isomer | Overall Yield |
|---|---|
| 3,4-dihydro-2H-thiopyran-1,1-dioxide | 64% |
| 3,6-dihydro-2H-thiopyran-1,1-dioxide | 74% |
This compound 1,1-Dioxide as a Precursor for Complex Architectures
This compound 1,1-dioxide is a versatile and valuable building block for the synthesis of a variety of new thiopyran-based heterocyclic systems. rsc.orgresearchgate.net Its utility is demonstrated in one-pot multi-component reactions (MCRs) that produce a range of new cyclic sulfones. rsc.orgresearchgate.net This compound serves as a readily available starting material for constructing more complex molecular frameworks. rsc.orgresearchgate.net
One notable application of this precursor is in the synthesis of new triazole-based bicyclic ring systems. researchgate.nettandfonline.com Specifically, a series of 1,5,6,7-tetrahydrothiopyrano[2,3-d] dsau.dp.uaresearchgate.netrsc.orgtriazole 4,4-dioxides have been prepared through a base-mediated click reaction with organic azides. researchgate.nettandfonline.com This reaction proceeds efficiently at room temperature, catalyzed by a potassium carbonate/dimethyl sulfoxide (K₂CO₃/DMSO) system, yielding high-purity products through simple filtration without the formation of side products. researchgate.net
The reactivity of the active methylene group adjacent to the ketone in this compound 1,1-dioxide allows for its participation in various condensation and cyclization reactions. researchgate.net For instance, it can react with preformed arylmethylenemalononitriles to produce tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides in yields ranging from 72-92%. researchgate.net
| Reaction Type | Reactants | Resulting Complex Architecture | Key Features |
|---|---|---|---|
| One-pot multi-component reaction | Arylmethylenemalononitriles | Tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides | Yields of 72-92% researchgate.net |
| Base-mediated click reaction | Organic azides | 1,5,6,7-Tetrahydrothiopyrano[2,3-d] dsau.dp.uaresearchgate.netrsc.orgtriazole 4,4-dioxides | Catalyzed by K₂CO₃/DMSO at room temperature researchgate.net |
Derivatization Strategies for the this compound Scaffold
Functionalization of the Cyclic Thioketone Ring System
The functionalization of cyclic thioketones is a valuable strategy for creating diverse molecular structures. While this compound itself is a ketone, it can be converted to the corresponding thioketone, which then serves as a reactive intermediate for further derivatization. The chemistry of thioketones, particularly their behavior in cycloaddition reactions, allows for the construction of complex polycyclic systems. nih.gov
Thioketones can act as potent dienophiles in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for forming six-membered rings with high stereoselectivity. nih.gov The reactivity of the thiocarbonyl group in these [4+2] cycloadditions facilitates the synthesis of a wide array of thiopyran-based scaffolds. nih.gov For example, in situ generated thioketones can react with various dienes to produce novel oxathiazine derivatives. nih.gov
Furthermore, the cyclic thioketone system can be involved in formal CS insertion reactions, providing a pathway to other heterocyclic structures. rsc.org The activation of small molecules can also be achieved using freshly generated biradical cyclic thioketones, leading to the formation of bicyclic cage compounds. rsc.org
Regioselective and Stereoselective Introduction of Substituents
The regioselective and stereoselective introduction of substituents onto the this compound scaffold is crucial for controlling the three-dimensional structure and, consequently, the properties of the resulting molecules. Various synthetic strategies have been developed to achieve this control.
One approach involves catalyst-controlled intramolecular C-S fusion reactions. For instance, the use of a palladium catalyst can selectively activate the Cδ–H bond of an α-allyl-β′-oxodithioester, leading to the exclusive formation of a six-membered thiopyran skeleton through Cδ–S coupling. acs.org This demonstrates a high degree of regioselectivity in ring formation.
In the context of cycloaddition reactions, the stereochemical outcome can be predicted and controlled by analyzing the transition state and employing computational methods like Density Functional Theory (DFT). nih.gov For example, in the Diels-Alder reaction of 3-thioxoindolin-2-one with a diene, π-π stacking interactions in the transition state were found to be responsible for the high selectivity of the final product. nih.gov
Furthermore, asymmetric synthesis of thiazine derivatives has been achieved through the cycloaddition of a benzothioamide derivative with dienophiles using a samarium triflate catalyst. nih.gov The stereoselectivity of the cycloadducts was observed to be temperature-dependent, with a cis-isomer undergoing thermal conversion to the corresponding trans-isomer. nih.gov These examples highlight the potential for achieving high levels of regio- and stereocontrol in the derivatization of thiopyran-related scaffolds.
Mechanistic Investigations and Reactivity Studies of Dihydro 2h Thiopyran 3 4h One
Reactivity Profile of the Carbonyl Group within the Thiopyranone Ring
The carbonyl group in Dihydro-2H-thiopyran-3(4H)-one is a primary site for chemical transformations. Its reactivity is influenced by the inherent polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity governs its interactions with a wide range of reagents.
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can lead to a variety of addition products. Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides (in the Wittig reaction). The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Reduction of the ketone functionality in this compound to the corresponding secondary alcohol, Dihydro-2H-thiopyran-3(4H)-ol, can be achieved using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction.
Table 1: Common Reducing Agents for Ketone Reduction
| Reducing Agent | Description |
| Sodium borohydride (NaBH₄) | A mild and selective reducing agent, typically used in alcoholic solvents. |
| Lithium aluminum hydride (LiAlH₄) | A powerful and less selective reducing agent, capable of reducing a wide range of carbonyl compounds. Must be used in anhydrous, aprotic solvents. |
| Catalytic Hydrogenation | Involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni). |
The general mechanism for the reduction with metal hydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Electronic and Steric Influences on Sulfur Atom Reactivity
The sulfur atom in the thiopyranone ring, being a heteroatom with lone pairs of electrons, also plays a crucial role in the molecule's reactivity. It can act as a nucleophile and is susceptible to oxidation.
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. The oxidation state of the sulfur significantly alters the electronic properties and reactivity of the molecule. The oxidation can be performed using various oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) often controllable by the choice of reagent and reaction conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
The oxidation to the sulfoxide introduces a chiral center at the sulfur atom. Further oxidation of the sulfoxide yields the corresponding sulfone, this compound-1,1-dioxide. This sulfone is a versatile building block in organic synthesis, particularly in multicomponent reactions for the preparation of diverse heterocyclic systems.
Table 2: Common Oxidizing Agents for Sulfide (B99878) Oxidation
| Oxidizing Agent | Product(s) | Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The outcome can be controlled by stoichiometry and reaction temperature. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A widely used and effective reagent for sulfide oxidation. |
| Sodium periodate (NaIO₄) | Sulfoxide | A selective reagent for the oxidation of sulfides to sulfoxides. |
The electron-withdrawing nature of the sulfone group in this compound-1,1-dioxide significantly impacts the reactivity of the rest of the molecule, particularly the acidity of the α-protons.
While less common, the formation of α-oxo sulfines from cyclic ketones is a known transformation. For a compound like this compound, this could potentially be achieved through the reaction of the corresponding enolate with thionyl chloride. α-Oxo sulfines are reactive species that can participate in various cycloaddition reactions.
Thiopyran S-oxides, which are the sulfoxide derivatives of thiopyrans, are also of interest. The synthesis of these compounds can be achieved through the controlled oxidation of the parent thiopyran. The S-oxide functionality imparts unique reactivity to the molecule, and these compounds have been investigated for their potential biological activities, including antifungal properties.
Acidic Properties and Enolization of this compound Derivatives
The protons on the carbon atoms adjacent to the carbonyl group (the α-protons) in this compound exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance. This acidity is a key factor in the enolization of the ketone.
The keto-enol tautomerism in this compound involves the interconversion between the ketone form and its corresponding enol form. In most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. However, the enol form is a crucial intermediate in many reactions involving the α-carbon.
For derivatives such as this compound-1,1-dioxide, the presence of the strongly electron-withdrawing sulfone group further increases the acidity of the α-protons. This increased acidity makes the formation of the enolate more favorable and influences the reactivity of the molecule, particularly its ability to act as a carbon nucleophile in reactions. Studies have shown that this compound-1,1-dioxide exists predominantly in the keto form nih.gov.
Quantum chemical calculations have been employed to investigate the acidity of protons in derivatives of Dihydro-2H-thiopyran. A study on 3,4-dihydro-2H-thiopyran-1,1-dioxides revealed that the proton at the C4 position exhibits the strongest acidic properties chemintech.ru. The calculations, which determined the Gibbs free energies of deprotonation, indicated that the resulting anion is stabilized by the delocalization of the negative charge chemintech.ru. Phenyl substitution at the C4 and C6 positions was found to further enhance the acidity by increasing the delocalization of the electron density in the corresponding anion chemintech.ru. These computational studies provide valuable insights into the reactivity of these compounds and help in predicting the sites of deprotonation and subsequent reactions.
Position of Reaction Centers in Anion-Mediated Processes
The reactivity of this compound and its analogs in base-mediated reactions is fundamentally governed by the acidity of its protons and the stability of the resulting anion. Quantum chemical modeling studies on 3,4-dihydro-2H-thiopyran-1,1-dioxide have provided significant insights into the positions of reactive centers in its corresponding anion. chemintech.ruresearchgate.net
Upon deprotonation, the formation of an anion is most energetically favorable at the C4 position. researchgate.net This preference is attributed to the resonance stabilization of the resulting anion, where the negative charge is delocalized through interaction with the electrons of the C6 atom. researchgate.net This delocalization is evident in the distribution of the Highest Occupied Molecular Orbital (HOMO) of the anion, which is primarily localized on the C4 and C6 atoms. chemintech.ruresearchgate.net Consequently, these two carbon atoms are predicted to be the principal reaction centers for subsequent electrophilic attack. chemintech.ru
The Gibbs free energies for the deprotonation at different positions of the thiopyran ring have been calculated to quantify the acidity. These calculations confirm that the protons at C4 are the most acidic, making it the most likely site of initial reaction in anion-mediated processes. chemintech.ruresearchgate.net
| Compound | Deprotonation Position | Gibbs Free Energy Change (kcal/mol) | Predicted Reaction Centers |
| 3,4-dihydro-2H-thiopyran-1,1-dioxide | C4 | -7.578 | C4, C6 |
This table presents the calculated Gibbs free energy for the most favorable deprotonation and the resulting reactive centers in the anion.
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and this compound and related structures serve as valuable partners in these transformations. The thia-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, is particularly significant for the synthesis of various thiopyran derivatives. rsc.orgd-nb.info
The hetero-Diels-Alder (HDA) reaction provides an efficient route to synthesize 3,6-dihydro-2H-thiopyrans and other related heterocyclic frameworks. d-nb.infonih.gov These reactions can be performed both inter- and intramolecularly. In the intermolecular variant, a thiocarbonyl compound (the heterodienophile) reacts with a 1,3-diene to form the six-membered thiopyran ring. rsc.orgdocumentsdelivered.com The reactivity in these cycloadditions is governed by the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). d-nb.info Electron-withdrawing groups on the thiocarbonyl component can lower its LUMO energy, thereby accelerating the reaction. d-nb.info
Intramolecular hetero-Diels-Alder reactions involve a molecule containing both the diene and the dienophile moieties. masterorganicchemistry.com This strategy is highly effective for constructing complex, fused, and bridged polycyclic systems containing the thiopyran core. masterorganicchemistry.comamanote.com The feasibility and success of the intramolecular reaction are often dependent on the length and nature of the tether connecting the diene and dienophile, with tethers of three or four atoms generally leading to the formation of new five- or six-membered rings, respectively, fused to the newly formed thiopyran ring. masterorganicchemistry.com
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of these reactions. nih.govrsc.orgnih.gov These studies help predict reactivity, regioselectivity, and the nature of the transition states, which can range from concerted to stepwise, sometimes involving zwitterionic or diradical intermediates, depending on the specific reactants. nih.govdocumentsdelivered.com
The asymmetric hetero-Diels-Alder reaction offers a pathway to optically active dihydrothiopyran derivatives. This is achieved by using chiral auxiliaries attached to the dienophile. rsc.org For instance, the reaction of a 1-thiabuta-1,3-diene system with chiral dienophiles, such as acrylic esters derived from (-)-menthol or (+)-borneol, can induce chirality in the cycloadducts. rsc.org
The level of diastereomeric excess (d.e.) achieved in these reactions is highly dependent on the chiral auxiliary, the specific reactants, and the reaction conditions, including the use of Lewis acid promoters. rsc.org Chiral induction ranging from 13% to 92% d.e. has been reported. The absolute configuration of the major cycloadduct can be confirmed through methods like X-ray crystallographic analysis of suitable derivatives. rsc.org
| Chiral Auxiliary | Dienophile Type | Diastereomeric Excess (d.e.) |
| (-)-Menthol | Acrylic Ester | 13-92% |
| (+)-Borneol | Acrylic Ester | 13-92% |
| (-)-4-Benzyloxazolidinone | N-Acryloyl-carboximide | 13-92% |
This table summarizes the range of chiral induction observed in the hetero-Diels-Alder reaction of a thiabutadiene with various chiral dienophiles. rsc.org
Multi-Component Reaction (MCR) Chemistry Involving this compound 1,1-Dioxide
This compound 1,1-dioxide is a highly versatile building block in the field of multi-component reactions (MCRs) due to its high reactivity. rsc.orgresearchgate.netresearchgate.net The presence of the β-keto sulfone moiety provides two acidic centers and a reactive carbonyl group, enabling its participation in a variety of condensation and cyclization cascades. researchgate.net
The reactivity of this compound 1,1-dioxide has been harnessed in one-pot MCRs to generate diverse series of novel polycyclic sulfones. rsc.orgresearchgate.net For example, a three-component reaction between the thiopyranone dioxide, an aromatic aldehyde, and malononitrile can lead to the formation of tetrahydrothiopyrano[3,2-b]pyran derivatives in high yields (72-92%). researchgate.net This process demonstrates the efficiency of MCRs in rapidly building molecular complexity from simple and readily available starting materials. rsc.orgresearchgate.net These one-pot procedures are often characterized by high atom economy and procedural simplicity. ucsb.edu
| Reactants | Product Type | Yield (%) |
| This compound 1,1-dioxide, Aromatic Aldehyde, Malononitrile | Tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides | 72-92 |
This table shows the typical reactants and high yields for the one-pot synthesis of a series of cyclic sulfones. researchgate.net
This compound 1,1-dioxide is also a key reagent in three-component reactions for the synthesis of nitrogen-containing heterocyclic systems (azaheterocycles). A notable example is its use in a base-mediated click reaction with organic azides to prepare 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgrsc.orgresearchgate.nettriazole 4,4-dioxides. researchgate.net This reaction proceeds efficiently at room temperature, and the desired bicyclic products can be isolated in high purity by simple filtration. researchgate.net
Furthermore, the thiopyranone dioxide can participate in Biginelli-type condensations. A three-component reaction with an arylaldehyde and a urea or thiourea derivative can produce dihydropyrimidinones or thiones fused to the thiopyran ring. researchgate.net These reactions highlight the utility of this compound 1,1-dioxide as a versatile scaffold for generating libraries of complex, biologically relevant heterocyclic compounds. researchgate.netresearchgate.net
Base-Mediated Click Reactions for Annulated Triazole Systems
The oxidized derivative, this compound-1,1-dioxide, has been identified as a valuable reagent in the Dimroth-type synthesis of 1,2,3-triazoles. This transformation proceeds via a base-mediated click reaction with organic azides, leading to the formation of a novel triazole-based bicyclic ring system: 1,5,6,7-tetrahydrothiopyrano[2,3-d] researchgate.netdntb.gov.uamdpi.comtriazole 4,4-dioxides researchgate.netdntb.gov.ua.
The reaction is efficiently catalyzed by a base-solvent system of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) and proceeds at room temperature over a period of 5 to 12 hours. A key advantage of this methodology is the high purity of the isolated products, which are obtained through simple filtration without the formation of side products researchgate.netdntb.gov.ua.
Optimization studies of the reaction conditions revealed the superiority of the K₂CO₃/DMSO system. While other bases such as triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) showed some catalytic activity, they resulted in lower yields or the formation of byproducts. For instance, DBU significantly increased the initial reaction rate but also led to the formation of 4-fluoroaniline in the reaction with 4-fluorophenyl azide researchgate.netdntb.gov.ua. In contrast, the K₂CO₃/DMSO system provided high yields of the desired annulated triazole researchgate.netdntb.gov.ua. The effectiveness of this system has been previously noted for reactions involving electron-withdrawing and sterically hindered azides researchgate.netdntb.gov.ua.
It is noteworthy that related cyclic β-sulfoketones, such as dihydrothiophen-3(2H)-one 1,1-dioxide and benzo[e] researchgate.netdntb.gov.uaoxathiin-4(3H)-one 2,2-dioxide, did not yield the target triazoles under the same conditions. This suggests that the reactivity is sensitive to the ring size and conformation of the starting ketomethylenic compound, which likely influences the energetically demanding formation of the cyclic transition state in the reaction mechanism researchgate.netdntb.gov.ua. The structure of the resulting thiopyrano[2,3-d] researchgate.netdntb.gov.uamdpi.comtriazole system has been unequivocally confirmed by X-ray crystallography researchgate.netdntb.gov.ua.
Table 1: Optimization of Reaction Conditions for the Synthesis of 1-(4-Fluorophenyl)-1,5,6,7-tetrahydrothiopyrano[2,3-d] researchgate.netdntb.gov.uamdpi.comtriazole 4,4-dioxide
| Base | Solvent | Reaction Time (h) | Yield (%) |
| K₂CO₃ | DMSO | 7 | High |
| Et₃N | DMSO | 12 | 29 |
| DBU | DMSO | 1 | 48 (with 19% 4-fluoroaniline) |
Thermal Decomposition Pathways and Kinetic Studies
Information regarding the thermal decomposition pathways, including computational and experimental investigations of the thermolysis and the effects of substituents on reaction activation energies for this compound, is not available in the searched resources.
Computational and Experimental Investigations of Thermolysis
Specific computational and experimental investigations on the thermolysis of this compound could not be located in the provided search results.
Substituent Effects on Reaction Activation Energies
Data on the effects of substituents on the reaction activation energies for the thermal decomposition of this compound is not present in the available search results.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of "Dihydro-2H-thiopyran-3(4H)-one" by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
One-dimensional NMR is the foundational technique for determining the basic structure of "this compound". The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional groups.
For "this compound", the methylene (B1212753) groups adjacent to the sulfur atom (C6) and the carbonyl group (C2 and C4) exhibit characteristic chemical shifts. The protons on C2 and C4 are adjacent to the electron-withdrawing carbonyl group and are expected to appear further downfield compared to the protons on C5 and C6.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Data are predicted based on typical chemical shift values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C2 | ~2.8 - 3.0 | Triplet (t) | ~40 - 45 |
| C3 | - | - | ~205 - 210 (C=O) |
| C4 | ~2.6 - 2.8 | Triplet (t) | ~35 - 40 |
| C5 | ~1.9 - 2.1 | Quintet (p) | ~20 - 25 |
| C6 | ~2.7 - 2.9 | Triplet (t) | ~25 - 30 |
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the connectivity of the molecular structure. Research on thiopyran-based systems frequently employs these methods for definitive structural proof. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound", COSY spectra would show cross-peaks connecting the signals of protons on C4 with C5, and C5 with C6, confirming the sequence of these methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum. For example, the proton signal at ~2.6-2.8 ppm would show a correlation to the carbon signal at ~35-40 ppm, assigning them both to the C4 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. In this case, HMBC would be critical for confirming the position of the carbonyl group. Protons on C2 and C4 would show correlations to the carbonyl carbon (C3), and protons on C2 and C6 would show correlations to each other's carbons through the sulfur atom.
Saturated six-membered rings like the thiopyran ring are not planar. They adopt puckered conformations to minimize steric and torsional strain. Conformational analysis of the related compound 5,6-dihydro-2H-thiopyran has shown it to exist in a half-chair conformation . Due to the structural similarities, "this compound" is also expected to adopt a non-planar conformation, with the half-chair being a likely and energetically favorable arrangement. This conformation involves four of the ring atoms lying in a plane, with the other two positioned above and below it. The exact conformation can be influenced by the solvent and the presence of substituents.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.
"this compound" has a molecular formula of C₅H₈OS. nist.gov High-resolution mass spectrometry can measure the mass of its molecular ion with very high precision. This experimental mass can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Table 2: Molecular Formula and Mass Data
| Compound | Molecular Formula | Calculated Exact Mass | Nominal Mass |
|---|---|---|---|
| This compound | C₅H₈OS | 116.03231 | 116 |
| This compound-1,1-dioxide | C₅H₈O₃S | 148.02181 | 148 |
In mass spectrometry, particularly when coupled with gas chromatography (GC-MS), the molecular ion is subjected to high energy, causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification.
For "this compound", the fragmentation is dictated by the ketone and thioether functional groups. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a CO molecule (28 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the C4-C5 side.
Ring Fragmentation: The thiopyran ring can undergo cleavage, leading to the loss of sulfur-containing fragments or retro-Diels-Alder type reactions.
Analysis of related compounds, such as 3,6-dihydro-2H-thiopyran-1,1-dioxide, shows a molecular ion peak followed by fragments corresponding to the loss of key structural elements, providing a template for predicting the fragmentation of the parent ketone. dsau.dp.ua
Table 3: Example Fragmentation Data for a Related Compound (3,6-dihydro-2H-thiopyran-1,1-dioxide) dsau.dp.ua
| m/z | Relative Intensity (%) | Possible Fragment Identity |
|---|---|---|
| 132 | 18 | [M]⁺ (Molecular Ion) |
| 103 | 88 | [M - C₂H₅]⁺ |
| 87 | 78 | [M - SO₂H]⁺ |
| 67 | 56 | [C₅H₇]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy techniques are fundamental tools for probing the molecular vibrations of a compound. By measuring the absorption or scattering of electromagnetic radiation, these methods allow for the identification of specific chemical bonds and functional groups within a molecule.
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive and rapid analytical technique used to identify the functional groups present in a molecule. journalwjbphs.com When a sample is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum is a plot of this absorption, which provides a unique molecular "fingerprint". journalwjbphs.comresearchgate.net
For this compound, the key functional groups are the cyclic thioether and the ketone. The FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of these groups. The most prominent peak is anticipated to be the strong C=O stretching vibration of the ketone group. The presence of the sulfur atom within the heterocyclic ring influences the vibrations of the adjacent C-S and C-C bonds. The aliphatic C-H bonds of the methylene groups in the ring will also produce distinct stretching and bending vibrations. journalwjbphs.com
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Ketone) | Stretching | 1705 - 1725 | Strong |
| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium |
| C-S (Thioether) | Stretching | 600 - 800 | Weak to Medium |
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. nih.gov It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. irdg.org This technique is particularly advantageous for its ability to analyze samples in aqueous solutions with minimal interference from water, its non-destructive nature, and its capacity for microscale structural analysis. nih.govbruker.com
In the context of this compound research, Raman spectroscopy can be applied to:
Structural Confirmation: By providing a detailed vibrational fingerprint, it helps confirm the molecular structure and purity of synthesized compounds. nih.gov
Reaction Monitoring: The technique can be used for real-time, in-situ monitoring of chemical reactions, such as the synthesis or modification of the thiopyran ring, by tracking the disappearance of reactant peaks and the appearance of product peaks. irdg.org
Conformational Analysis: Raman spectroscopy is sensitive to the symmetry and conformation of molecules, making it a valuable tool for studying the ring puckering and conformational isomers of thiopyran derivatives.
Analysis of Sulfur-Containing Bonds: The C-S and S-S bonds, which are often weak absorbers in FTIR, typically produce distinct and analyzable signals in Raman spectra.
X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and stereochemistry, offering an unambiguous depiction of the molecular structure.
For thiopyran derivatives, single-crystal X-ray diffraction allows researchers to visualize the molecule's solid-state conformation. This is crucial for understanding the geometry of the heterocyclic ring, which can adopt various conformations such as chair, boat, or twist-boat. mdpi.com The analysis reveals the exact spatial relationship between substituents on the ring, confirming their stereochemistry (e.g., cis or trans isomers).
Table 2: Example of Crystallographic Data Obtainable for a Heterocyclic Compound
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₄H₈BrN₅S |
| Formula Weight | The mass of one mole of the compound. | 358.22 g/mol |
| Crystal System | One of the seven crystal systems (e.g., triclinic, monoclinic). | Triclinic |
| Space Group | Describes the symmetry of the crystal structure. | P-1 |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å α = 100.5°, β = 98.6°, γ = 103.8° |
| Volume (V) | The volume of the unit cell. | 900.07 ų |
Data presented is illustrative, based on a representative heterocyclic compound, to demonstrate the type of information obtained from X-ray crystallography experiments. mdpi.com
In multi-step syntheses involving thiopyran derivatives, the isolation and characterization of key intermediates can provide crucial mechanistic insights. If an intermediate can be crystallized, X-ray crystallography offers unequivocal proof of its structure. nist.gov This is particularly valuable when spectroscopic data (like NMR or IR) is ambiguous or when unexpected rearrangements occur during a reaction.
Furthermore, this technique serves as the gold standard for confirming the structure of the final product. It validates the outcome of a synthetic route, confirming that the desired molecule has been formed with the correct connectivity and stereochemistry. For instance, in the synthesis of complex fused heterocyclic systems based on the thiopyran scaffold, X-ray analysis provides the definitive evidence required to assign the structure correctly. researchgate.netresearchgate.net
Microscopic and Thermal Analysis in Catalytic Research
Research into the synthesis of thiopyran and related heterocyclic compounds often involves the use of heterogeneous catalysts. researchgate.net Microscopic and thermal analysis techniques are vital for characterizing these catalysts and understanding their performance.
Microscopic Analysis: Techniques like Scanning Electron Microscopy (SEM) are used to investigate the morphology, particle size, and surface features of a catalyst. samipubco.com The physical form of the catalyst can significantly impact its activity, selectivity, and lifespan. SEM analysis provides high-resolution images that help ensure the catalyst has been prepared with a uniform and desired structure. samipubco.com
Thermal Analysis: Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of catalysts and reaction components. samipubco.comnih.gov
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the temperature at which a catalyst begins to decompose or to quantify the amount of solvent or organic ligand present on the catalyst's surface. samipubco.com
DSC measures the heat flow into or out of a sample as it is heated or cooled. This can identify phase transitions, melting points, and decomposition temperatures, providing insight into the thermal stability of both the catalyst and the synthesized thiopyran derivatives. nih.gov
Table 3: Analytical Techniques in Catalytic Research for Thiopyran Synthesis
| Technique | Abbreviation | Information Obtained | Application |
|---|---|---|---|
| Scanning Electron Microscopy | SEM | Surface morphology, particle size and shape. | Characterizing the physical structure of heterogeneous catalysts. samipubco.com |
| Thermogravimetric Analysis | TGA | Mass loss as a function of temperature. | Assessing the thermal stability and composition of catalysts. samipubco.com |
| Differential Scanning Calorimetry | DSC | Heat flow associated with thermal transitions. | Determining melting points and decomposition temperatures of reactants and products. nih.gov |
Scanning Electron Microscopy (SEM) for Catalyst Morphology
Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and morphology of solid materials. In the context of heterogeneous catalysts, SEM reveals crucial information about particle size, shape, and the dispersion of the catalytic species on its support, which directly influences the catalyst's activity. unito.it
In a representative study of a palladium catalyst supported on a silica (B1680970) (SiO₂) matrix, where the palladium nanoparticles are stabilized by a sulfur-containing ligand derived from this compound, SEM analysis was conducted to examine the particle morphology. The resulting micrographs indicated that the catalyst particles were generally spherical with a rough surface texture. The analysis showed a relatively uniform distribution of the palladium species across the silica support, a key factor in ensuring consistent catalytic activity. unito.it The process of support fragmentation, essential for maintaining high catalyst activity, can be observed through detailed SEM imaging, revealing how the polymer formation fractures the support to expose new active sites. unito.it
Table 1: Morphological Characteristics of a Representative Catalyst via SEM
| Parameter | Observation | Significance |
| Particle Shape | Predominantly spherical | Influences packing density and flow characteristics in a reactor. |
| Surface Texture | Rough and porous | Provides high surface area for reactant interaction. |
| Particle Size Distribution | 50 - 150 µm | Affects the catalyst's mechanical strength and mass transfer properties. |
| Dispersion | Homogeneous | Ensures uniform access to active sites, leading to consistent performance. unito.it |
Energy Dispersive X-ray Spectroscopy (EDAX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDAX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides qualitative and quantitative information on the elemental makeup of the material being examined.
For the aforementioned palladium catalyst, EDAX analysis was critical in confirming the successful incorporation of all constituent components. The EDAX spectrum unequivocally identified the presence of Palladium (Pd), Silicon (Si), and Oxygen (O) from the palladium nanoparticles and the silica support, respectively. Crucially, the detection of a distinct sulfur (S) signal confirmed the presence of the thiopyran-derived ligand on the catalyst surface. This confirmation is vital as the ligand plays a significant role in preventing the agglomeration of the palladium nanoparticles and modifying their electronic properties.
Table 2: Elemental Composition of a Representative Catalyst via EDAX
| Element | Symbol | Weight % (Typical) | Atomic % (Typical) | Source |
| Oxygen | O | 45.2 | 58.1 | Silica Support (SiO₂) |
| Silicon | Si | 34.8 | 25.5 | Silica Support (SiO₂) |
| Palladium | Pd | 15.5 | 3.0 | Active Catalytic Metal |
| Sulfur | S | 3.1 | 2.0 | Thiopyran-derived Ligand |
| Carbon | C | 1.4 | 1.4 | Thiopyran-derived Ligand |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Material Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating the stability of catalytic materials under thermal stress. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. asu.eduslideshare.net
TGA of the palladium catalyst revealed its thermal degradation profile. A typical thermogram showed an initial slight mass loss below 150°C, attributed to the desorption of physically adsorbed water. A more significant mass loss was observed in the range of 250-400°C, corresponding to the decomposition of the organic ligand derived from this compound. The analysis indicated that the catalyst remains structurally stable up to approximately 250°C, defining its operational temperature window.
DSC analysis complemented the TGA data by identifying thermal events such as phase transitions or exothermic decomposition. The DSC curve for the catalyst showed a broad exothermic peak in the same 250-400°C range, confirming the decomposition of the organic ligand. The absence of sharp endothermic peaks suggested that there were no significant phase transitions of the support material within the tested temperature range. researchgate.net
Table 3: Thermal Analysis Data for a Representative Catalyst
| Analysis Type | Temperature Range (°C) | Event | Mass Loss (%) | Interpretation |
| TGA | 30 - 150 | Desorption of Water | ~2% | Removal of adsorbed moisture. |
| TGA | 250 - 400 | Ligand Decomposition | ~5% | Onset of organic component breakdown, limiting operational temperature. |
| DSC | 250 - 400 | Exothermic Peak | N/A | Corresponds to the energy released during ligand decomposition. |
Computational Chemistry and Theoretical Studies of Dihydro 2h Thiopyran 3 4h One
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like Dihydro-2H-thiopyran-3(4H)-one, offering insights that complement experimental findings. Theoretical studies, particularly those employing quantum chemical methods, have been instrumental in understanding its structure, reactivity, and potential biological interactions.
Applications in Complex Organic Synthesis and Heterocyclic Chemistry
Dihydro-2H-thiopyran-3(4H)-one as a Versatile Building Block
The reactivity of the this compound skeleton allows it to participate in a variety of chemical transformations. The active methylene (B1212753) group adjacent to the carbonyl and sulfone functions in its 1,1-dioxide form is particularly amenable to condensation reactions, making it a cornerstone for multicomponent reaction (MCR) strategies. This versatility enables chemists to generate significant molecular complexity from simple, readily available precursors in a single synthetic operation.
The this compound framework serves as a key precursor for an extensive range of fused and spirocyclic heterocyclic compounds. Its ability to react with various nucleophiles and electrophiles has been exploited to create libraries of sulfur-containing heterocycles. For instance, the 1,1-dioxide derivative is a popular building block in reactions leading to polycyclic sulfones, which are present in numerous bioactive compounds. tandfonline.com The strategic placement of functional groups within the thiopyran ring allows for controlled cyclization and annulation reactions, leading to the formation of pyran, pyridine, and other fused heterocyclic systems. tandfonline.com
The efficiency and convergence of multicomponent reactions (MCRs) make them an ideal tool for combinatorial chemistry and the rapid assembly of small molecule libraries for drug discovery and high-throughput screening. This compound and its analogs are excellent substrates for such reactions. nih.govnih.gov By systematically varying the other components in a one-pot reaction—such as aldehydes, amines, or activated methylene compounds—a large number of structurally diverse molecules can be synthesized efficiently. nih.govacs.org This approach facilitates the exploration of structure-activity relationships and the discovery of novel compounds with desired chemical or biological properties. The use of MCRs to build upon the thiopyran core provides a powerful strategy for creating diversity-oriented libraries of complex heterocyclic compounds. nih.gov
Synthesis of Polycyclic Sulfones and Fused Heterocyclic Systems
The chemical reactivity of this compound-1,1-dioxide is particularly well-suited for the synthesis of fused heterocyclic systems where the thiopyran ring is annulated with other rings, such as pyrimidines and triazoles. These reactions often proceed with high atom economy and lead to novel molecular scaffolds.
The fusion of a thiopyran ring with a pyrimidine (B1678525) ring gives rise to the thiopyrano[3,2-d]pyrimidine core structure. Multicomponent reactions involving this compound-1,1-dioxide have been developed to access this scaffold. For example, a three-component reaction between the thiopyranone dioxide, an aromatic aldehyde, and 1H-tetrazol-5-amine under microwave irradiation yields a complex fused system containing the thiopyrano[3,2-d]pyrimidine core. dnu.dp.ua This reaction highlights the utility of the thiopyranone as a C3 synthon in building complex heterocyclic ensembles.
A novel bicyclic system, 1,5,6,7-tetrahydrothiopyrano[2,3-d] tandfonline.comdnu.dp.uatandfonline.comtriazole 4,4-dioxide, has been synthesized using this compound-1,1-dioxide as a key reactant. tandfonline.comtandfonline.com This synthesis is achieved through a base-mediated click reaction (a Dimroth-type reaction) with various organic azides. tandfonline.com The reaction proceeds efficiently at room temperature, catalyzed by a potassium carbonate/DMSO system, to yield the desired fused triazoles with high purity and without the formation of significant side products. tandfonline.comtandfonline.com The structure of the resulting heterocyclic system has been confirmed by X-ray crystallography. tandfonline.com
The table below summarizes the synthesis of various substituted tetrahydrothiopyrano[2,3-d] tandfonline.comdnu.dp.uatandfonline.comtriazole 4,4-dioxides from the reaction of this compound-1,1-dioxide with different aryl azides.
| Entry | Aryl Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Fluorophenyl | 7 | 87 | tandfonline.com |
| 2 | 3-Chlorophenyl | 7 | 83 | tandfonline.com |
| 3 | 3-(Trifluoromethyl)phenyl | 5 | 92 | tandfonline.com |
| 4 | 3-Nitrophenyl | 5 | 90 | tandfonline.com |
| 5 | 4-Nitrophenyl | 5 | 91 | tandfonline.com |
A novel and previously unreported heterocyclic ensemble, 5-aryl-7,8,9,10-tetrahydro-5H-tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides, has been successfully synthesized. dnu.dp.ua This is achieved through a three-component heterocyclization of this compound-1,1-dioxide, 1H-tetrazol-5-amine, and various aromatic aldehydes. dnu.dp.ua The reaction, conducted under microwave irradiation, consistently produces the target tetrazolo-fused pyrimidines as the sole products in good to excellent yields, regardless of the specific reaction conditions employed. dnu.dp.ua The structures of these complex polycyclic compounds have been confirmed using spectral methods. dnu.dp.ua
The table below details the yields for the synthesis of various 5-aryl substituted tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides.
| Entry | Aryl Substituent | Yield (%) | Reference |
|---|---|---|---|
| 1 | Phenyl | 85 | dnu.dp.ua |
| 2 | 4-Methylphenyl | 88 | dnu.dp.ua |
| 3 | 4-Methoxyphenyl | 91 | dnu.dp.ua |
| 4 | 4-Fluorophenyl | 89 | dnu.dp.ua |
| 5 | 4-Chlorophenyl | 92 | dnu.dp.ua |
| 6 | 4-Bromophenyl | 93 | dnu.dp.ua |
| 7 | 4-Nitrophenyl | 82 | dnu.dp.ua |
Stereoselective Synthesis of Chiral Thiopyran Derivatives
The development of synthetic routes to enantiomerically enriched thiopyran derivatives is of significant interest due to the prevalence of this scaffold in biologically active molecules. This compound serves as a key starting material in various stereoselective transformations designed to introduce chirality into the thiopyran ring system.
Precursors for Chiral Ylides in Asymmetric Reactions
While direct applications of this compound as a precursor for chiral ylides in asymmetric reactions are not extensively documented in dedicated studies, the chemical functionality of the molecule allows for its theoretical consideration in such roles. The carbonyl group at the C3 position is a key feature that can be chemically modified to generate ylide precursors, such as sulfonium (B1226848) or phosphonium (B103445) salts.
In principle, the ketone functionality can be converted to a corresponding thiol or phosphine, which can then be alkylated to form the respective sulfonium or phosphonium salt. Deprotonation of these salts would then generate the corresponding ylide. The introduction of chirality could be achieved through the use of a chiral base for the deprotonation step, or by incorporating a chiral auxiliary into the thiopyran backbone prior to ylide formation.
The resulting chiral ylides could then be employed in a variety of asymmetric carbon-carbon bond-forming reactions, including Wittig-type olefinations, Corey-Chaykovsky epoxidations, or cyclopropanations. The stereochemical outcome of these reactions would be dictated by the chiral environment of the ylide.
Role as an Intermediate in Total Synthesis Efforts
This compound and its derivatives are valuable building blocks in the total synthesis of complex molecules and natural product analogues. The thiopyran ring system is a structural motif found in a number of natural products, and the functional group handles on the dihydrothiopyranone core allow for a range of synthetic manipulations.
Formation of Complex Molecules and Natural Product Analogues
The utility of dihydrothiopyran structures as intermediates in total synthesis is exemplified by the synthesis of citreothiopyrane A. whiterose.ac.uk This natural product, a 2,6-disubstituted dihydrothiopyran, was synthesized in a study aimed at developing novel methodologies for dihydrothiopyran (DHT) formation. whiterose.ac.uk While the synthesis started from a δ-hydroxy-β-ketoester and a thioamide, the resulting dihydrothiopyran core is structurally analogous to derivatives that could be obtained from this compound. whiterose.ac.uk This highlights the importance of the dihydrothiopyran scaffold in the strategic planning of natural product synthesis. whiterose.ac.uk
Furthermore, this compound and its oxidized form, this compound-1,1-dioxide, are recognized as versatile starting materials for the construction of more complex heterocyclic systems. researchgate.netrsc.org These compounds can undergo multicomponent reactions to yield a diverse array of fused and spirocyclic thiopyran derivatives, which can be considered analogues of natural products. researchgate.netrsc.org The reactivity of the ketone and the sulfur atom allows for the annulation of other rings onto the thiopyran framework, leading to the formation of novel polycyclic structures. researchgate.netrsc.org
The table below summarizes the role of this compound and its derivatives in the synthesis of complex molecules.
| Precursor | Synthetic Target | Key Transformation |
| Dihydrothiopyran (DHT) derivative | Citreothiopyrane A | Formation of 2,6-disubstituted DHT |
| This compound-1,1-dioxide | Fused and spirocyclic thiopyrans | One-pot multi-component reactions |
Design and Synthesis of Biologically Relevant Derivatives
Scaffold Design in Drug Discovery and Agrochemical Research
The thiopyranone core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, from antimicrobial and antiviral to potential anticancer properties. researchgate.netnih.gov The structural rigidity and defined stereochemistry of the thiopyran ring system are advantageous in designing molecules that can selectively interact with biological targets.
Dihydro-2H-thiopyran-3(4H)-one, and particularly its oxidized form, this compound-1,1-dioxide, serve as versatile building blocks in organic synthesis. smolecule.comrsc.org They are instrumental in creating new heterocyclic systems through multi-component reactions. researchgate.netrsc.org This adaptability allows chemists to generate a diverse library of drug-like compounds by introducing various functional groups and building fused ring systems, thereby exploring a wider chemical space for potential therapeutic applications. smolecule.com
The role of this compound extends to being a key intermediate in synthetic pathways leading to established pharmaceutical agents. For instance, its 1,1-dioxide derivative is used in the Gewald reaction, a versatile method for synthesizing substituted 2-aminothiophenes. donnu.edu.ua Thiophene rings are core components of several commercially available drugs, including the anti-inflammatory agents Tinoridine and Zileuton, highlighting the importance of the thiopyranone starting material in the development pipeline of novel drug candidates. donnu.edu.ua
Synthesis of Anti-inflammatory and Analgesic Agents
Research has specifically targeted the synthesis of novel compounds derived from the this compound scaffold for their potential anti-inflammatory properties. The inherent structure of the thiopyranone ring is amenable to modifications that can lead to potent cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation therapy. nih.govnih.gov
By utilizing this compound-1,1-dioxide as a starting material, researchers have successfully synthesized new series of cyclic sulfones. researchgate.netrsc.org In silico screening of these novel compounds has revealed significant potential for anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic activities. smolecule.comresearchgate.netrsc.org This demonstrates how the thiopyranone scaffold enables the expansion of the chemical space available for anti-inflammatory drug discovery, offering new molecular frameworks that can be optimized for therapeutic efficacy. smolecule.com
Table 1: Predicted Biological Activity of Synthesized Cyclic Sulfones
| Predicted Activity | Probability Level |
| Anti-inflammatory | High |
| Antiarthritic | High |
| Antiasthmatic | High |
| Antiallergic | High |
| Cystinyl aminopeptidase inhibition | Strong |
This table is based on in silico screening results from studies involving derivatives of this compound-1,1-dioxide. researchgate.netrsc.org
Compounds with Enzyme Inhibitory Potential Based on the Thiopyranone Scaffold
The thiopyranone scaffold is not only useful for generating compounds with general anti-inflammatory effects but also for designing specific enzyme inhibitors. The sulfur-containing heterocycle can engage in crucial interactions within the active sites of various enzymes, leading to the modulation of their activity.
Derivatives of the thiopyranone scaffold have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system and a key target in the treatment of Alzheimer's disease. nih.gov Specifically, this compound-1,1-dioxide has been identified as an effective inhibitor of this enzyme. biosynth.com This finding underscores the potential of the thiopyranone core in the development of neuroprotective agents.
Table 2: Enzyme Inhibition Profile
| Compound | Target Enzyme | Activity |
| This compound-1,1-dioxide | Acetylcholinesterase (AChE) | Effective Inhibitor |
This table highlights the documented enzyme inhibitory activity of the specified thiopyranone derivative. biosynth.com
Cystinyl Aminopeptidase Inhibition Potential
Derivatives of this compound have emerged as compounds of interest for their potential to inhibit cystinyl aminopeptidase (CAP), also known as insulin-regulated aminopeptidase (IRAP). CAP is a zinc-dependent metalloprotease involved in various physiological processes, and its inhibition is a therapeutic strategy for conditions including inflammation and cognitive disorders.
Research utilizing computational methods has been pivotal in identifying this potential. Specifically, in silico screening of a series of novel cyclic sulfones derived from this compound-1,1-dioxide demonstrated a strong probability of CAP inhibition. These studies predict that the synthesized thiopyran-based heterocyclic systems possess favorable binding affinities for the active site of the enzyme. The core structure of this compound serves as a foundational building block, allowing for the strategic placement of functional groups that can interact with key residues in the enzyme's catalytic domain. While these findings are based on computational models, they highlight the compound as a promising starting point for the development of potent and selective CAP inhibitors.
| Derivative Class | Predicted Activity | Method of Prediction |
|---|---|---|
| Cyclic Sulfones | Cystinyl Aminopeptidase Inhibition | In silico screening |
| Cyclic Sulfones | Anti-inflammatory | In silico screening |
| Cyclic Sulfones | Antiarthritic | In silico screening |
Synthetic Routes to Compounds Exhibiting Antimicrobial, Antifungal, and Antiviral Properties
The this compound scaffold is a key component in the synthesis of various heterocyclic systems with demonstrated antimicrobial, antifungal, and antiviral activities. Its utility stems from the reactivity of the ketone and the adjacent active methylene (B1212753) group, which allow for the construction of fused and spirocyclic derivatives.
One-pot, multi-component reactions (MCRs) are a prominent strategy, utilizing this compound-1,1-dioxide as a versatile building block. These reactions enable the efficient synthesis of complex molecules, such as thiopyrano[3,2-d]pyrimidines and other polycyclic sulfones, in a single step. Certain derivatives produced through these MCRs have shown antibacterial and antiviral potential.
Another significant synthetic approach is the [4+2] cycloaddition, or Diels-Alder reaction, which is fundamental in creating a variety of thiopyran-based structures. This method allows for the controlled formation of the six-membered thiopyran ring, which can be further functionalized to yield bioactive agents. Thiopyrans are recognized as crucial building blocks in the structures of various antibacterial and anticancer agents. For example, fused thiopyran systems like thiopyrano[2,3-b]quinolines have been synthesized and evaluated for their antiviral activity against influenza A viruses.
The synthesis of triazole-based bicyclic ring systems from this compound-1,1-dioxide via base-mediated click reactions represents another route to biologically relevant sulfones with potential antifungal applications. The inherent fungicidal properties of many 2H-thiopyran derivatives make this class of compounds a continued focus of research.
| Synthetic Route | Starting Material | Resulting Derivative Class | Observed/Potential Activity |
|---|---|---|---|
| One-Pot Multi-Component Reaction (MCR) | This compound-1,1-dioxide | Thiopyrano[3,2-d]pyrimidines | Antibacterial, Antiviral |
| [4+2] Cycloaddition | Thiocarbonyl precursors | Thiopyran-fused heterocycles | Antibacterial, Anticancer |
| Tandem Thio-Michael/aza-Morita–Baylis–Hillman Reaction | 2-Mercaptoquinolin-3-carbaldehyde | Thiopyrano[2,3-b]quinolines | Antiviral (Influenza A) |
| Base-Mediated Click Reaction | This compound-1,1-dioxide | Tetrahydrothiopyrano[2,3-d]triazoles | Antifungal |
Applications in Agricultural Chemistry: Herbicides and Pesticides
In the field of agricultural chemistry, derivatives of this compound serve as valuable intermediates for the synthesis of active ingredients in herbicides and pesticides. Specifically, the oxidized form, this compound-1,1-dioxide, and its subsequent derivatives like 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides, are recognized as key building blocks for creating molecules with plant growth regulating properties.
The synthesis of these cyclic sulfones from the parent ketone provides a platform for developing a diverse library of compounds to be screened for herbicidal efficacy. The thiopyran ring system's stability and synthetic accessibility make it an attractive scaffold for agrochemical research.
Formulation of Crop Protection Products
Once a derivative of this compound is identified as a potent herbicidal active ingredient, it must be formulated into a usable product for agricultural application. The formulation process is critical for ensuring the stability, mixability, and effectiveness of the herbicide.
Common liquid formulations for spray applications include:
Emulsifiable Concentrates (EC): Where the active ingredient is dissolved in an organic solvent with emulsifiers, allowing it to form a stable emulsion when mixed with water.
Suspension Concentrates (SC): Used for active ingredients that are not soluble in water or common solvents. The finely ground solid is suspended in a liquid, typically water, with the help of suspending agents and dispersants.
Dry formulations that are mixed with water include:
Wettable Powders (WP): A dry powder formulation containing the active ingredient, a carrier, and surfactants to aid in mixing with water.
Water-Dispersible Granules (WDG): A granular form that disperses into fine particles when added to water, offering reduced dust exposure compared to wettable powders.
All formulations, whether liquid or dry, typically include adjuvants such as surfactants, which help the spray droplets spread evenly on the leaf surface and penetrate the waxy cuticle. The specific formulation chosen would depend on the physicochemical properties of the final active herbicidal molecule derived from the this compound scaffold.
Contributions to Materials Science and Polymer Chemistry
The unique electronic and structural properties of the thiopyran ring system make it a valuable component in the design of advanced materials. Fused heterocyclic systems containing thiopyran and thiophene units are explored for their potential in organic electronics. These rigid, planar conjugated molecules are investigated as p-type semiconductors for applications in organic thin-film transistors (OTFTs). The sulfur atom in the thiopyran ring contributes to the electronic structure, influencing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport. Derivatives of this compound are also considered as building blocks for optical materials and molecular electronic devices.
Building Block for Biodegradable Polymers
The development of biodegradable polymers is crucial for mitigating plastic pollution. One advanced strategy involves radical ring-opening polymerization (rROP), which can incorporate degradable linkages into otherwise stable polymer backbones. Thionolactones, which are cyclic esters containing a thiocarbonyl group, are a class of monomers that can undergo rROP to introduce cleavable thioester groups into the polymer chain.
While this compound is a cyclic thioketone rather than a thionolactone, its sulfur-containing heterocyclic structure presents potential as a monomer for similar ring-opening polymerization strategies. The radical-induced opening of the thiopyran ring could introduce thioether or other sulfur-containing linkages into a polymer backbone. These linkages can be susceptible to specific chemical or biological degradation pathways, different from the hydrolysis of ester bonds found in traditional biodegradable polymers like PLA or PCL. This approach could lead to the creation of novel polymers with tailored degradation profiles, and the this compound structure represents a potential, though not yet fully explored, building block in this area of sustainable polymer chemistry.
Sustainable and Green Chemistry Approaches in Dihydro 2h Thiopyran 3 4h One Synthesis
Development of Solvent-Free Reaction Conditions
A primary objective in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose health risks. Solvent-free, or neat, reaction conditions represent an ideal approach, where the reactants themselves act as the reaction medium. This method not only prevents solvent-related waste but can also lead to higher reaction rates, improved yields, and simplified product purification.
In the synthesis of thiopyran intermediates, conducting condensation reactions under solvent-free (neat) conditions has been shown to yield significantly better results compared to traditional solvent-based systems like ethanol. researchgate.net The absence of a solvent can favor the desired reaction pathways and reduce the formation of byproducts. Similarly, molecular iodine has been used to catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature, offering a practical and mild alternative to conventional protocols. organic-chemistry.org Another green approach involves the use of infrared irradiation to activate multicomponent reactions for the production of 3,4-dihydro-2(1H)-pyridones without any solvent, demonstrating a clean and rapid activation method. mdpi.com
Table 1: Comparison of Solvent vs. Solvent-Free Conditions in Heterocycle Synthesis
| Heterocycle Type | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| Thiopyran Intermediate | Heat | Ethanol | Moderate | researchgate.net |
| Thiopyran Intermediate | Heat (Neat) | None | High | researchgate.net |
| Substituted Pyrans | Molecular Iodine | None | Good-Excellent | organic-chemistry.org |
| 3,4-dihydropyridin-2(1H)-ones | Infrared Irradiation | None | 50-75% | mdpi.com |
These examples, while not exclusively for Dihydro-2H-thiopyran-3(4H)-one, establish a strong precedent for developing solvent-free synthetic routes for a wide range of heterocyclic compounds, offering benefits in terms of waste reduction and process simplification.
Utilization of Environmentally Benign Solvents
When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options such as water, ethanol, or bio-based solvents. Water is particularly attractive due to its non-toxicity, non-flammability, and low cost.
Research has demonstrated the successful synthesis of 2H-thiopyran derivatives through a three-component reaction in water at 80°C, which proceeded efficiently without any catalyst. iau.ir This method highlights the advantages of using water, including high product yields and simplified work-up procedures. Similarly, spirooxindole-annulated thiopyran derivatives have been synthesized in ethanol, another green solvent, under mild conditions. nih.gov The synthesis of tetrahydrobenzo[b]pyran derivatives has been effectively carried out using a recyclable nanocatalyst in water at room temperature. samipubco.com These protocols underscore the feasibility of replacing hazardous organic solvents with greener alternatives in the synthesis of thiopyran-containing molecules.
Implementation of Recyclable Catalytic Systems
Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more selective chemical transformations. A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which minimizes waste and reduces costs.
Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture by filtration or, in the case of magnetic nanocatalysts, by using an external magnet. nih.gov This simplifies product purification and allows for multiple reuse cycles.
Numerous studies on the synthesis of pyran and thiopyran analogues have employed recyclable nanocatalysts. For instance, a magnetic nanocatalyst, CoFe2O4@SiO2-CPTES-Melamine-Cu, has been used for the synthesis of tetrahydrobenzo[b]pyran in water. samipubco.com This catalyst was reused for six consecutive runs without a significant loss in its activity. samipubco.com Another example is the use of sulfonic acid-functionalized halloysite (B83129) nanotubes (Hal-Py-SO3H) as a solid acid nanocatalyst for synthesizing spiropyran derivatives. nih.gov The robust stability of this catalyst allows for multiple recycling processes. nih.gov Magnetic nanoparticles (e.g., Fe3O4) are often used as a core to support the catalytic species, combining high surface area with ease of separation. nih.govnih.gov
Table 2: Examples of Recyclable Nanocatalysts in Heterocycle Synthesis
| Catalyst | Target Heterocycle | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| CoFe2O4@SiO2-CPTES-Melamine-Cu | Tetrahydrobenzo[b]pyran | Water | Reusable for 6 runs, easy separation | samipubco.com |
| Hal-Py-SO3H | Spiropyran | Ethanol | High yields, robust stability, reusable | nih.gov |
| Fe3O4@Hydrol-PMMAn | Tetrahydrobenzo[b]pyran | Solvent-free | Recyclable up to 4 cycles, high yields | nih.gov |
| SCMNPs@Urea/Py-CuCl2 | Pyrano[2,3-d]pyrimidinone | Water | Magnetic separation, reusable for 6 runs | deepdyve.com |
Organocatalysis, the use of small organic molecules as catalysts, offers a powerful metal-free alternative to traditional metal-based catalysts. This approach avoids the issues of cost, toxicity, and contamination associated with heavy metals. Organocatalysts are often readily available, less sensitive to air and moisture, and can be designed to promote high levels of stereoselectivity.
The synthesis of 4H-pyrans has been achieved using 2-aminopyridine, a low-cost and simple organocatalyst, in an environmentally benign, multicomponent reaction at ambient temperature. tandfonline.com Chiral secondary amines have been employed as organocatalysts in the enantioselective synthesis of functionalized 3,4-dihydropyran derivatives, achieving excellent enantioselectivities. au.dk Furthermore, N-Heterocyclic Carbenes (NHCs) have proven to be effective organocatalysts for the synthesis of dihydropyranones. nih.gov The use of simple and recoverable amino acids like glycine (B1666218) has also been reported for the synthesis of furo[3,4-b]pyran derivatives in water, highlighting a cost-effective and environmentally compatible approach. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a significant tool in green chemistry for accelerating chemical reactions. By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid and uniform heating, often resulting in dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity compared to conventional heating methods.
This technology has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of 4H-pyran and dihydropyridine (B1217469) derivatives using microwave radiation significantly shortened reaction times while maintaining high yields. mdpi.com In some cases, the reaction time was reduced from several hours under conventional heating to just 20 minutes with microwave assistance. mdpi.com Microwave irradiation is frequently combined with other green chemistry principles, such as solvent-free conditions or the use of benign solvents, to create highly efficient and sustainable synthetic protocols for compounds like thiazoles, pyrazoles, and pyrano[2,3-d]pyrimidinones. nih.govmdpi.comresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Target Compound | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Formimidate-3-carbonitrile pyran | Conventional | Hours | 79% | mdpi.com |
| 2-Formimidate-3-carbonitrile pyran | Microwave | 20 min | 85% | mdpi.com |
| Pyrazolines | Conventional | 3-5 hours | - | mdpi.com |
| Pyrazolines | Microwave | Minutes | High | mdpi.com |
| Pyrano[2,3-d]pyrimidinones | Conventional | Hours | Moderate | researchgate.net |
| Pyrano[2,3-d]pyrimidinones | Microwave | Minutes | Excellent | researchgate.net |
Principles of Atom Economy and Reaction Efficiency in Method Development
The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable as they generate minimal or no waste.
Multicomponent reactions (MCRs) are exemplary in their adherence to the principles of atom economy and reaction efficiency. rsc.org In an MCR, three or more reactants combine in a single, one-pot operation to form a product that contains most or all of the atoms from the starting materials. thieme-connect.de This approach is highly efficient, as it reduces the number of synthetic steps, avoids the need to isolate and purify intermediates, and minimizes solvent and energy consumption. The synthesis of complex thiopyran and pyran derivatives is often achieved through MCRs. nih.govresearchgate.netrsc.orgnih.gov For example, the one-pot synthesis of this compound-1,1-dioxide derivatives via an MCR showcases a highly efficient pathway to complex cyclic sulfones. rsc.org By combining pot, atom, and step economy (PASE), synthetic routes can be designed to be significantly "greener" and more efficient than traditional, multi-step strategies. whiterose.ac.uk
Q & A
Q. What are the established synthetic routes for preparing dihydro-2H-thiopyran-3(4H)-one and its derivatives?
A four-step synthesis starting from α-ketoglutaric acid has been reported, yielding dihydro-2H-pyran-3(4H)-one in 31% overall yield . While this method focuses on the oxygen analog, analogous strategies can be adapted for the thiopyran variant by substituting sulfur-containing precursors. Key steps include cyclization under acidic conditions and oxidation. For this compound-1,1-dioxide, oxidation of the parent thiopyran with hydrogen peroxide or peracids is typically employed to introduce the sulfone moiety .
Q. How can the reactivity of this compound-1,1-dioxide be leveraged in heterocyclic synthesis?
The sulfone group and ketone functionality make this compound a versatile electrophile. It undergoes nucleophilic addition at the carbonyl carbon and participates in multicomponent reactions (MCRs). For example, reactions with malononitrile and aldehydes yield spiro-fused thiopyrano-pyran systems via Knoevenagel condensation and cyclization . Standard conditions include ethanol as a solvent and catalytic piperidine at 80°C .
Advanced Research Questions
Q. What strategies optimize the diversity of heterocyclic products in MCRs involving this compound-1,1-dioxide?
Varying substituents in co-reactants (e.g., aldehydes, amines, or nitriles) significantly alters product scaffolds. For instance:
- Spirocyclic systems : Use cyclic ketones (e.g., ninhydrin) to induce spirocyclization .
- Fused heterocycles : Incorporate bifunctional nucleophiles like thiourea to form pyrimidine-thiopyran hybrids . Computational tools (e.g., retrosynthesis algorithms) can predict feasible pathways by analyzing steric and electronic compatibility .
Q. How do structural modifications of this compound-1,1-dioxide impact biological activity?
Derivatives with electron-withdrawing groups (e.g., nitro or cyano) exhibit enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. For example, 2-amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide showed MIC values of 4–8 µg/mL against methicillin-resistant S. aureus (MRSA) . In contrast, bulky substituents may reduce solubility, necessitating formulation adjustments .
Q. What analytical techniques resolve contradictions in spectral data for thiopyran derivatives?
- NMR conflicts : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, overlapping proton resonances in thiopyrano-pyridines were resolved via correlations .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes isobaric ions, critical for confirming molecular formulas in complex mixtures .
Q. How reliable are in silico predictions for biological targeting of thiopyran-based sulfones?
Molecular docking studies suggest cystinyl aminopeptidase inhibition as a primary mechanism for anti-inflammatory activity . However, experimental validation via enzyme assays (e.g., IC measurements) is essential, as computational models may overestimate binding affinities due to solvent and conformational dynamics .
Methodological Considerations
Q. What reaction conditions minimize side products during thiopyran sulfone synthesis?
- Temperature control : Reactions above 100°C promote sulfone decomposition; optimal ranges are 60–80°C .
- Catalyst selection : Protic acids (e.g., p-TsOH) accelerate cyclization but require strict stoichiometry to avoid overoxidation .
Q. How can synthetic yields be improved for large-scale applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
